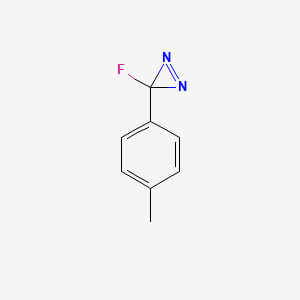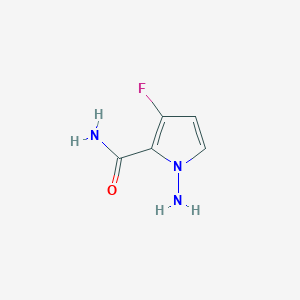![molecular formula C8H8N2O B11921400 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 223432-97-1](/img/structure/B11921400.png)
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of pyrrole and a suitable nitrile or amide derivative. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . Another approach involves palladium(0)-catalyzed couplings using 5-trimethylstannylpyrrolopyrimidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s derivatives are explored for use in materials science and as intermediates in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, some derivatives have been shown to inhibit Bruton’s tyrosine kinase, which is involved in B-cell receptor signaling pathways .
相似化合物的比较
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar compounds such as:
Pyrazolopyrimidine: This compound also has a fused ring system and is studied for its biological activities.
Imidazopyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine: This compound is used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.
属性
CAS 编号 |
223432-97-1 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-methylpyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C8H8N2O/c1-9-6-4-7-3-2-5-10(7)8(9)11/h2-6H,1H3 |
InChI 键 |
LJXDWTFBCHSBMY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=CC=CN2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)


![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)




